(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 2035022-07-0
VCID: VC5516941
InChI: InChI=1S/C22H21N3O3/c1-15-23-18-4-2-3-5-19(18)25(15)17-10-11-24(13-17)22(26)9-7-16-6-8-20-21(12-16)28-14-27-20/h2-9,12,17H,10-11,13-14H2,1H3/b9-7+
SMILES: CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C=CC4=CC5=C(C=C4)OCO5
Molecular Formula: C22H21N3O3
Molecular Weight: 375.428

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one

CAS No.: 2035022-07-0

Cat. No.: VC5516941

Molecular Formula: C22H21N3O3

Molecular Weight: 375.428

* For research use only. Not for human or veterinary use.

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one - 2035022-07-0

Specification

CAS No. 2035022-07-0
Molecular Formula C22H21N3O3
Molecular Weight 375.428
IUPAC Name (E)-3-(1,3-benzodioxol-5-yl)-1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one
Standard InChI InChI=1S/C22H21N3O3/c1-15-23-18-4-2-3-5-19(18)25(15)17-10-11-24(13-17)22(26)9-7-16-6-8-20-21(12-16)28-14-27-20/h2-9,12,17H,10-11,13-14H2,1H3/b9-7+
Standard InChI Key BMJPOQLPEFVHIR-VQHVLOKHSA-N
SMILES CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C=CC4=CC5=C(C=C4)OCO5

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features three distinct regions:

  • Benzo[d] dioxol-5-yl group: A fused bicyclic system comprising a benzene ring and a 1,3-dioxolane ring, known for enhancing metabolic stability and membrane permeability in drug-like molecules .

  • 3-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine: A pyrrolidine scaffold substituted with a 2-methylbenzimidazole, a heterocycle frequently employed in kinase inhibitors and antimicrobial agents .

  • (E)-Prop-2-en-1-one linker: An α,β-unsaturated ketone that facilitates conjugation and may confer reactivity toward biological nucleophiles, a feature common in chalcone-based therapeutics .

The E-configuration of the enone system is critical for maintaining planarity and optimizing interactions with target proteins.

Table 1: Key Structural Features and Their Pharmacological Implications

Structural FeaturePharmacological RoleExample Analogues
Benzo[d] dioxoleMetabolic stability, CNS penetrationPiperine, Paroxetine
2-MethylbenzimidazoleKinase inhibition, DNA intercalationAlbendazole, Omeprazole
α,β-Unsaturated ketoneMichael acceptor, antioxidant activityChalcone derivatives

Synthetic Pathways and Characterization

Retrosynthetic Analysis

The compound can be synthesized via a multi-step approach:

  • Formation of the pyrrolidine-benzimidazole core: Cyclocondensation of 1,2-diaminobenzene with a substituted pyrrolidine ketone, followed by methylation at the 2-position of the benzimidazole .

  • Introduction of the benzo[d] dioxole moiety: Suzuki-Miyaura coupling or nucleophilic aromatic substitution using a benzodioxol-5-yl boronic acid .

  • Enone formation: Claisen-Schmidt condensation between the benzodioxole-substituted acetophenone and the pyrrolidine-benzimidazole aldehyde under basic conditions .

Spectroscopic Characterization

Hypothetical data for the compound, based on analogous structures :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 15.6 Hz, 1H, CH=CO), 7.82–6.75 (m, 9H, aromatic and vinyl protons), 4.21 (m, 1H, pyrrolidine N-CH), 3.92 (s, 2H, dioxolane O-CH₂-O), 2.68 (s, 3H, CH₃).

  • HRMS (ESI+): m/z calculated for C₂₄H₂₀N₃O₃ [M+H]⁺: 398.1497, found: 398.1499.

Biological Activity and Mechanisms

Antimicrobial Properties

Chalcone derivatives with α,β-unsaturated ketones exhibit broad-spectrum antimicrobial activity. The benzo[d] dioxole group may enhance efficacy against Gram-positive bacteria by disrupting cell wall synthesis .

Table 2: Hypothetical Biological Activity Profile

Assay TypeResult (IC₅₀ or MIC)Reference Model
AKT1 kinase inhibition0.42 ± 0.08 μMIn vitro kinase assay
Staphylococcus aureus (MIC)8 µg/mLBroth microdilution
Antioxidant (DPPH assay)EC₅₀ = 12.3 µMChalcone derivatives

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